![molecular formula C8H10N2O B14205053 N-[(1R)-1-Phenylethyl]nitrous amide CAS No. 791719-70-5](/img/structure/B14205053.png)
N-[(1R)-1-Phenylethyl]nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R)-1-Phenylethyl]nitrous amide is a chemical compound that belongs to the class of nitrosamides Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(1R)-1-Phenylethyl]nitrous amide can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, followed by the elimination of a proton to form the N-nitrosamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of nitrosyl cation and carboxamides under controlled conditions to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R)-1-Phenylethyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted amides, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(1R)-1-Phenylethyl]nitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to form reactive intermediates.
Wirkmechanismus
The mechanism of action of N-[(1R)-1-Phenylethyl]nitrous amide involves the formation of reactive intermediates, such as diazonium ions, through enzymatic reactions. These intermediates can alkylate nucleophilic sites in DNA, leading to potential mutagenic and carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosoureas: These compounds also contain a nitroso group bonded to the nitrogen of an amide and are known for their use in cancer treatment.
N-Nitrosoguanidines: Similar in structure, these compounds are studied for their mutagenic properties.
N-Nitrosocarbamates: These compounds are used in various industrial applications and have similar reactivity patterns.
Eigenschaften
CAS-Nummer |
791719-70-5 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-[(1R)-1-phenylethyl]nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7(9-10-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,11)/t7-/m1/s1 |
InChI-Schlüssel |
AVXFPTXQSURIPM-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NN=O |
Kanonische SMILES |
CC(C1=CC=CC=C1)NN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


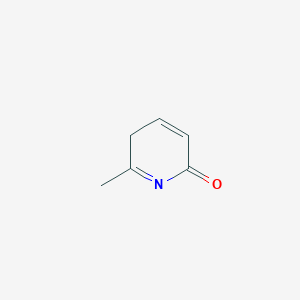
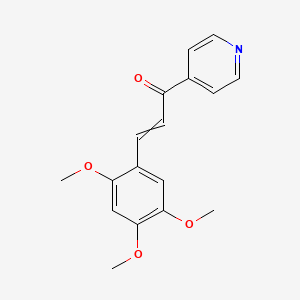
![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
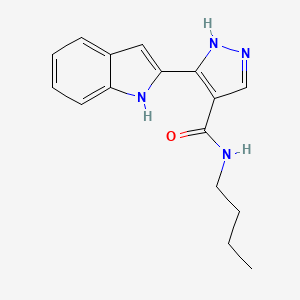
![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)
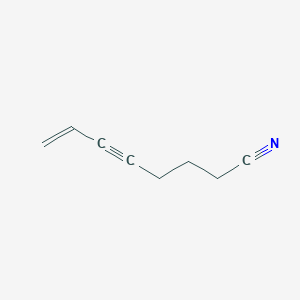
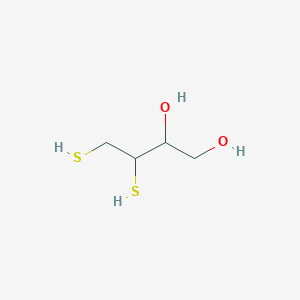
![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
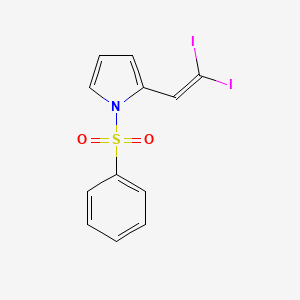
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)

